molecular formula C24H35N3O2 B2577602 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 1049438-21-2

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide

Cat. No.: B2577602
CAS No.: 1049438-21-2
M. Wt: 397.563
InChI Key: XWVJRONPKFVKLL-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic compound that combines the structural features of adamantane and piperazine. The adamantane moiety is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule. The piperazine ring, substituted with a 4-methoxyphenyl group, adds pharmacological versatility, making this compound a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide typically involves the following steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form N-(2-bromoethyl)-4-methoxyphenylamine. This intermediate is then reacted with piperazine to yield N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amine.

  • Coupling with Adamantane Carboxylic Acid: : The final step involves coupling the piperazine intermediate with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s pharmacological properties.

  • Reduction: : The carboxamide group can be reduced to an amine, which might be useful in further derivatization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of alkyl or acyl groups on the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its interaction with various receptors and enzymes. Its piperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for neurological studies.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or bioavailability.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The adamantane moiety provides lipophilicity, aiding in membrane permeability, while the piperazine ring interacts with receptor sites, modulating their activity. This dual action can result in various pharmacological effects, depending on the target receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: An alpha1-adrenergic receptor antagonist.

    Urapidil: Another alpha1-adrenergic receptor antagonist.

Uniqueness

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide stands out due to its adamantane moiety, which imparts unique pharmacokinetic properties, such as enhanced stability and lipophilicity. This makes it potentially more effective in crossing biological membranes and reaching target sites compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c1-29-22-4-2-21(3-5-22)27-10-8-26(9-11-27)7-6-25-23(28)24-15-18-12-19(16-24)14-20(13-18)17-24/h2-5,18-20H,6-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVJRONPKFVKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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